N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946284-82-8
VCID: VC11977233
InChI: InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-12-16(7-8-17(14)21)20-27(24,25)18-9-6-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3
SMILES: CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Molecular Formula: C18H21FN2O4S2
Molecular Weight: 412.5 g/mol

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide

CAS No.: 946284-82-8

Cat. No.: VC11977233

Molecular Formula: C18H21FN2O4S2

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide - 946284-82-8

Specification

CAS No. 946284-82-8
Molecular Formula C18H21FN2O4S2
Molecular Weight 412.5 g/mol
IUPAC Name N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-12-16(7-8-17(14)21)20-27(24,25)18-9-6-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3
Standard InChI Key OBUCNGWACMCSDW-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Canonical SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C

Introduction

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic compound featuring a sulfonamide group attached to a tetrahydroquinoline core. Compounds in this class are often investigated for their potential biological activities, including anticancer, antimicrobial, or anti-inflammatory properties due to the presence of sulfonamide and quinoline derivatives.

Chemical Characteristics

PropertyValue
Molecular FormulaC17H20FNO4S2
Molecular Weight401.47 g/mol
StructureContains a tetrahydroquinoline ring, sulfonamide group, and fluorobenzene
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area (PSA)72.206 Ų
LogP (Partition Coefficient)2.5135
LogD (Distribution Coefficient)2.4537
LogSw (Water Solubility)-2.9672

The compound is achiral and exhibits moderate lipophilicity (logP ~2.5), suggesting potential membrane permeability and drug-likeness.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Quinoline Derivative Formation: The tetrahydroquinoline core is synthesized via cyclization reactions involving aniline derivatives and aldehydes.

  • Sulfonamide Group Addition: Ethanesulfonyl chloride reacts with the amine group on the quinoline ring under basic conditions.

  • Substitution on Benzene Ring: The fluorobenzene sulfonamide moiety is introduced via electrophilic substitution.

These steps are carried out under controlled conditions to ensure high yield and purity.

Potential Applications

Compounds containing sulfonamide and quinoline motifs are known for their diverse pharmacological activities:

  • Anticancer Activity: Sulfonamides can inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.

  • Antimicrobial Properties: The quinoline scaffold is often used in antibiotics and antimalarial drugs.

  • Anti-inflammatory Effects: Sulfonamides may modulate inflammatory pathways by targeting specific enzymes.

While no direct studies on this specific compound were identified, its structural features suggest it could be explored for these applications.

Limitations and Challenges

Despite its promising profile, challenges in developing compounds like this include:

  • Potential toxicity from sulfonamide groups.

  • Stability concerns under physiological conditions.

  • Need for extensive biological evaluation to confirm activity and safety.

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